molecular formula C12H10ClNO3S B263764 6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

Cat. No. B263764
M. Wt: 283.73 g/mol
InChI Key: ACPRAHVYVJGNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone works by selectively inhibiting JAK3 and to a lesser extent JAK1. JAK3 is primarily expressed in immune cells, and its inhibition can selectively target the immune system without affecting other tissues. JAK1 is more widely expressed and plays a role in multiple signaling pathways, including those involved in growth and differentiation.
Biochemical and Physiological Effects
6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has been shown to reduce inflammation and prevent tissue damage in preclinical and clinical studies. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has a relatively short half-life and is rapidly metabolized, which may limit its potential for long-term use.

Advantages and Limitations for Lab Experiments

6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has several advantages for laboratory experiments. It is a well-characterized small molecule inhibitor that can be used to selectively target JAK3 and JAK1. It has been extensively studied in preclinical and clinical studies, and its mechanism of action is well understood. However, 6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has some limitations for laboratory experiments. It has a relatively short half-life and may require frequent dosing. It may also have off-target effects on other signaling pathways, which may complicate its use in some experiments.

Future Directions

There are several potential future directions for the study of 6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone. One area of interest is its potential use in combination with other therapies for autoimmune diseases. 6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has been shown to be effective as a monotherapy, but it may have even greater efficacy when used in combination with other drugs that target different pathways. Another area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. This may help to reduce the potential for off-target effects and improve the safety profile of these drugs. Finally, there is potential for the development of JAK inhibitors for the treatment of other diseases, such as cancer and viral infections, where JAK signaling plays a critical role.

Synthesis Methods

6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with 6-chloropyridin-2-one in the presence of a base to form the intermediate sulfonyl chloride. The sulfonyl chloride is then reacted with 4-methylphenylmagnesium bromide to form the corresponding sulfonyl compound. The final step involves the reaction of the sulfonyl compound with sodium hydroxide to form 6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone.

Scientific Research Applications

6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies. 6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone works by inhibiting the JAK-STAT signaling pathway, which plays a critical role in the immune response. By blocking this pathway, 6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone can reduce inflammation and prevent tissue damage.

properties

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

6-chloro-1-(4-methylphenyl)sulfonylpyridin-2-one

InChI

InChI=1S/C12H10ClNO3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(13)3-2-4-12(14)15/h2-8H,1H3

InChI Key

ACPRAHVYVJGNTK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=CC=C2Cl

Origin of Product

United States

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